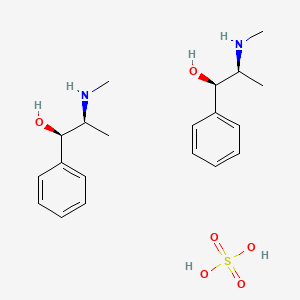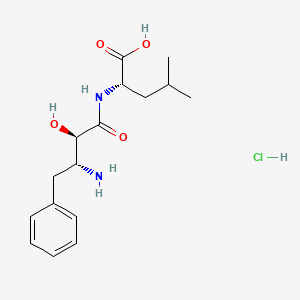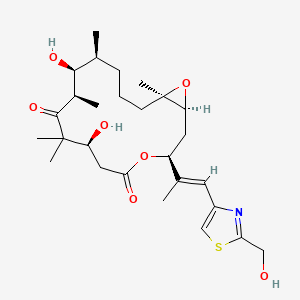
epothilone F
Vue d'ensemble
Description
Synthesis Analysis
Epothilones A-F are available from fermentation, but their potential for broad refunctionalization and structural modification is rather limited . Therefore, the demand for more detailed SAR studies and the search for more specific and higher activity epothilone derivatives have stimulated very intensive synthetic investigations worldwide . Several synthetic approaches have been studied, including Danishefsky Syntheses, Nicolaou Syntheses, Schinzer Synthesis, and others .Chemical Reactions Analysis
Epothilones have been recognized as chemotherapeutic agents against different tumor cell lines including those affected by taxanes with manageable toxicity profiles demonstrated in both preclinical and clinical trials . In recent years, innovative synthetic strategies resulted in the synthesis of new epothilone derivatives with improved activity against refractory tumors .Applications De Recherche Scientifique
Anticancer Drug Development
Epothilone F, like other epothilones, has been studied extensively for its anticancer properties. It functions similarly to paclitaxel by inducing tubulin polymerization and apoptosis, but with a lower susceptibility to tumor resistance mechanisms . This makes it a valuable candidate for developing novel anticancer drugs, especially for refractory tumors that do not respond to traditional chemotherapy.
Treatment of Triple-Negative Breast Cancer (TNBC)
Epothilone derivatives have shown promise in the treatment of TNBC, a particularly aggressive form of breast cancer. Clinical studies suggest that combinations such as ixabepilone plus capecitabine or utidelone with capecitabine can improve treatment outcomes for TNBC patients .
Overcoming Drug Resistance
Due to its mechanism of action, epothilone F is active against cancer cells that have developed resistance to other chemotherapy agents like taxanes. This application is crucial in the ongoing battle against cancer drug resistance, providing an alternative treatment pathway for patients with resistant tumors .
Prostate Cancer Therapy
Epothilone F has shown effectiveness in prostate cancer therapy, particularly in patients who have previously been treated with taxanes or have taxane-refractory tumors. Its ability to stabilize microtubule dynamics makes it a potent agent against advanced prostate cancer .
Neuroregenerative Research
Beyond its oncological applications, epothilone F has been explored for its potential in neuroregenerative research. Studies indicate that systemic administration of epothilone B, a closely related compound, can promote axon regeneration and improve motor function after spinal cord injury (SCI) . This suggests that epothilone F may also have applications in treating neurological damage.
Synthesis of Semisynthetic Derivatives
Epothilone F serves as a lead structure for the synthesis of semisynthetic derivatives with potent effects on human cancer cell growth. Some of these derivatives have advanced to clinical development stages, highlighting the compound’s versatility as a starting point for creating more effective anticancer agents .
Mécanisme D'action
Target of Action
Epothilones, including Epothilone F, primarily target tubulin , a protein that forms the microtubules essential for cell division . They bind to the αβ-tubulin heterodimer subunit, which is the same binding site as paclitaxel .
Mode of Action
Epothilone F interacts with its target by binding to the αβ-tubulin heterodimer subunit. This binding decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, Epothilone F has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by Epothilone F is the microtubule dynamics . By binding to tubulin and stabilizing microtubules, Epothilone F inhibits the normal function of microtubules, which are essential to cell division . This leads to cell cycle arrest at the G2-M transition phase, eventually leading to cytotoxicity and cell apoptosis .
Pharmacokinetics
It’s known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is 0.2–0.6 h across dose levels .
Result of Action
The result of Epothilone F’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . This makes Epothilone F a potential cancer drug, as it can prevent cancer cells from dividing . No objective tumor responses were seen in clinical trials .
Action Environment
It’s worth noting that Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum , suggesting that their production and efficacy might be influenced by environmental conditions.
Safety and Hazards
Orientations Futures
Epothilones have proven to be highly productive lead structures for anticancer drug discovery . There is robust evidence that treatment improves using certain Epothilone derivatives in combination with other drugs . In recent years, innovative synthetic strategies resulted in the synthesis of new Epothilone derivatives with improved activity against refractory tumors . These compounds, together with specific delivery mechanisms, could be developed into anti-cancer drugs .
Propriétés
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMCRYGLFQEOE-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epothilone F | |
CAS RN |
208518-52-9 | |
| Record name | Epothilone F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOTHILONE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Epothilone F interact with its target and what are the downstream effects?
A1: Epothilone F, similar to other Epothilones like Epothilone B, exerts its antitumor activity by binding to microtubules, which are essential components of the cytoskeleton involved in cell division. [, ] This binding stabilizes microtubules, preventing their disassembly and ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ]
Q2: How is Epothilone F produced?
A2: Epothilone F can be produced through a bioconversion process utilizing the bacterium Amycolatopsis orientalis. [, ] This bacterium possesses an enzyme called Epothilone-B hydroxylase (EBH) which catalyzes the hydroxylation of Epothilone B to produce Epothilone F. [, ]
Q3: Can the production of Epothilone F be improved?
A3: Yes, research has shown that mutagenesis of the EBH enzyme can significantly increase the yield of Epothilone F. [] By introducing specific mutations in the EBH gene, researchers were able to improve the yield of Epothilone F from 21% to over 80% in recombinant expression systems. [] Interestingly, some of these mutations were distant from the enzyme's active site, suggesting a complex interplay between enzyme structure and catalytic efficiency. []
Q4: What is the relationship between Epothilone F and other Epothilones?
A4: Epothilone F is structurally related to other Epothilones, such as Epothilone B, C, D, and E. [, , ] These compounds share a common macrolactone core structure but differ in the substituents attached to it, leading to variations in their activity and properties. [, , ] For example, Epothilone F is a 21-hydroxy derivative of Epothilone B. [, ]
Q5: What are the potential applications of Epothilone F in drug development?
A5: Epothilone F serves as a valuable starting material for the synthesis of various Epothilone analogs with improved pharmacological properties. [, ] One notable example is the synthesis of BMS-310705, a potent antitumor compound derived from Epothilone F, which has undergone Phase I clinical trials. [] The ability to modify Epothilone F's structure allows researchers to explore structure-activity relationships and develop new Epothilone derivatives with enhanced potency, selectivity, and pharmacological profiles. [, ]
Q6: Are there computational studies on Epothilone F and related compounds?
A6: Yes, computational studies have been conducted to understand the interactions of Epothilone F and other Epothilones with their biological targets. [] For example, molecular docking simulations combined with quantum mechanical calculations were employed to investigate the binding affinities and modes of different Epothilones, including Epothilone F, to the drug efflux pump P-glycoprotein (P-gp). [] These studies provide valuable insights into the structural features important for binding and can guide the design of novel Epothilone analogs with improved efficacy by overcoming drug resistance mechanisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




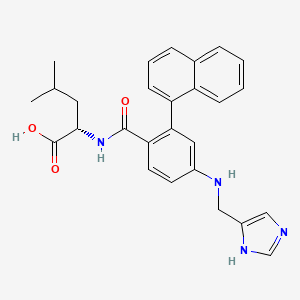
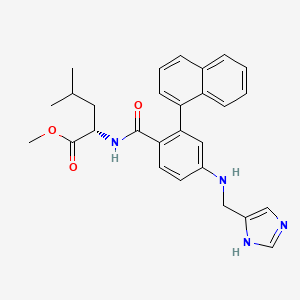
![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)
![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)
![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)
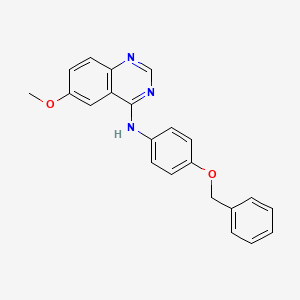
![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

